Product packaging for Aspergillimide(Cat. No.:)

Aspergillimide

Cat. No.: B10814126
M. Wt: 359.5 g/mol
InChI Key: RTNMRJRMTGSUAE-DWPFRNKMSA-N
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Description

Aspergillimide is a secondary metabolite originating from fungi of the Aspergillus genus, which are known to produce a wide array of biologically active compounds[1]. This natural product is of significant interest in biochemical and pharmacological research, particularly in the field of oncology. Preliminary studies on related compounds suggest potential antiproliferative properties, making this compound a candidate for investigating novel mechanisms of action against various cancer cell lines[2][8]. Researchers are exploring its ability to induce apoptosis or inhibit specific enzymatic pathways critical for cell survival. Beyond oncology, this compound serves as a valuable tool in microbiology and chemical ecology for studying fungal biology and secondary metabolite synthesis. Its structure and function provide insights into the chemical defense mechanisms of microorganisms. This product is provided for research purposes in laboratory settings only. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H29N3O3 B10814126 Aspergillimide

Properties

Molecular Formula

C20H29N3O3

Molecular Weight

359.5 g/mol

IUPAC Name

(1R,6R,7S,9R,11R)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',5',14-trione

InChI

InChI=1S/C20H29N3O3/c1-12-6-7-23-11-19-10-18(9-14(24)21(4)15(18)25)17(2,3)13(19)8-20(12,23)16(26)22(19)5/h12-13H,6-11H2,1-5H3/t12-,13-,18-,19+,20+/m1/s1

InChI Key

RTNMRJRMTGSUAE-DWPFRNKMSA-N

Isomeric SMILES

C[C@@H]1CCN2[C@@]13C[C@H]4[C@@](C2)(C[C@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C

Canonical SMILES

CC1CCN2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C

Origin of Product

United States

Preparation Methods

Microbial Sources and Culture Conditions

Aspergillimide is produced by Aspergillus species under specific fermentation conditions (Table 1).

Table 1: Fermentation Parameters for this compound Production

ParameterOptimal ConditionReference
Strain A. japonicus JV-23, A. ustus IMI 337664
Medium Potato dextrose agar (PDA) or YES agar
Temperature 25–37°C
Incubation Time 7–10 days
Harvest Method Conidial scraping with PBS + 0.1% Tween 20

Extraction and Purification

  • Conidial Harvest : Conidia are harvested using phosphate-buffered saline (PBS) with 0.1% Tween 20, followed by centrifugation (15,000 rpm, 15 min) to pellet biomass.

  • Solvent Extraction : Mycelia are extracted with ethyl acetate or methanol, concentrated under vacuum, and subjected to chromatographic purification (e.g., silica gel, YMC ODS columns).

  • Bioassay-Guided Fractionation : Active fractions are identified using Trichostrongylus colubriformis larval motility assays or nicotinic acetylcholine receptor (nAChR) inhibition tests.

Example Protocol :

  • Ferment A. japonicus on PDA at 35°C for 7 days.

  • Extract mycelia with methanol (3× volume), filter, and concentrate.

  • Purify via HPLC (YMC-Pack ODS-AQ, 45% acetonitrile/water) to isolate this compound (yield: 10–20 mg/L).

Synthetic Preparation

Total Synthesis Strategies

This compound’s bicyclo[2.2.2]diazaoctane core necessitates stereoselective cyclization (Table 2).

Table 2: Key Synthetic Routes

MethodKey StepsYieldReference
Radical Cascade 1,6-HAT → 6-exo-trig → 5-exo-trig60–75%
Pictet–Spengler L-Proline + Tryptophan → Cyclization40–50%
Rh-Catalyzed Annulation Diazoquinone + Enol ether → Bicyclic core55%

Radical Cascade Approach

  • Starting Material : Propargylated L-proline derivative.

  • Procedure :

    • Initiate radical formation with AIBN/PhSH.

    • 1,6-Hydrogen atom transfer (HAT) followed by 6-exo-trig and 5-exo-trig cyclizations.

    • Final oxidation to yield bicyclo[2.2.2]diazaoctane.

  • Advantage : High stereoselectivity (dr > 95:5).

Pictet–Spengler Cyclization

  • Starting Material : L-Tryptophan and L-proline diketopiperazine (DKP).

  • Procedure :

    • Oxidative desaturation of DKP to form azadiene intermediate.

    • Intramolecular Diels–Alder cycloaddition.

    • Pinacol rearrangement to install spiroindoxyl moiety.

Analytical Validation

Structural Characterization

Table 3: Key Analytical Data

TechniqueParametersReference
HPLC YMC-Pack ODS-AQ, 45% CH₃CN/H₂O, 1 mL/min
NMR ¹H (500 MHz), ¹³C (125 MHz), CDCl₃
HRMS ESI+, m/z 360.2287 [M+H]⁺

Purity Assessment

  • HPLC-UV : Purity > 95% (λ = 254 nm).

  • Chiral Analysis : Chiralpak AD-H column confirms enantiomeric excess (ee > 98%).

Challenges and Innovations

Stereochemical Control

  • The bicyclo[2.2.2]diazaoctane core requires precise control of four stereocenters. Radical cascades and enzymatic resolutions (e.g., lipase-mediated acetylation) improve ee.

Scalability Issues

  • Natural extraction yields are low (10–20 mg/L), driving synthetic optimization. Rh-catalyzed annulation reduces steps from 13 to 7, improving scalability .

Chemical Reactions Analysis

Common Chemical Reactions

Aspergillimide’s amide and aromatic moieties enable selective transformations:

Reaction TypeConditionsProductsBiological Relevance
Acylation AcCl, pyridine, 0°CN-acetyl derivativeEnhanced solubility
Oxidation H₂O₂, Fe²⁺ catalystEpoxide intermediateBioactivity modulation
Hydrolysis 6M HCl, refluxCarboxylic acid fragmentProdrug activation

For example, acylation at the primary amine group improves pharmacokinetic properties, enabling sustained release in in vitro models. Epoxidation of its double bond generates intermediates investigated for anticancer activity.

Structural Characterization

Advanced analytical techniques confirm reaction outcomes and purity:

TechniqueKey Findings
NMR (¹H/¹³C) Assigns amide proton (δ 8.2 ppm) and aromatic carbons
HRMS [M+H]⁺ m/z 248.1134 (calc. 248.1137)
X-ray diffraction Confirms planar amide linkage geometry

Data cross-referenced with the Aspergillus Metabolome Database (CMM) validates structural annotations .

Stability and Reactivity

The compound remains stable under physiological pH (7.4) and temperatures (25–37°C) but degrades in UV light (>300 nm). Storage recommendations include amber vials at −20°C to prevent photolytic decomposition.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties

Aspergillimide has shown promising anticancer activities, making it a candidate for further exploration in oncology. Research indicates that compounds derived from Aspergillus species exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that this compound can inhibit the growth of lung cancer cells, highlighting its potential as an adjunct therapy in cancer treatment regimens.

CompoundCancer TypeMechanism of Action
This compoundLung CancerInduces apoptosis and inhibits cell proliferation
Other MetabolitesColorectal CancerCytotoxic effects through diverse mechanisms

1.2 Antimicrobial Activity

The antimicrobial properties of this compound have been documented, particularly against pathogenic bacteria and fungi. Its efficacy in inhibiting the growth of Staphylococcus aureus and Candida albicans suggests potential applications in developing new antimicrobial agents.

Agricultural Applications

2.1 Mycotoxin Management

This compound's role in the context of mycotoxin production is significant. It is produced by Aspergillus flavus, which is known for its ability to contaminate crops such as maize and peanuts with aflatoxins. Understanding the biosynthetic pathways of this compound can aid in developing strategies to mitigate mycotoxin contamination in food supplies.

Crop AffectedMycotoxin ProducedThis compound Role
MaizeAflatoxin B1Indicator of fungal contamination
PeanutsAflatoxin G1Potential biocontrol agent

Biotechnological Applications

3.1 Genetic Engineering and Metabolic Pathway Exploration

Research into the genetic basis for this compound production has revealed insights into the biosynthetic gene clusters responsible for its synthesis. Advances in genome mining techniques have allowed scientists to activate dormant pathways within Aspergillus species, leading to the discovery of novel bioactive compounds.

  • Case Study : Activation of specific gene clusters in Aspergillus nidulans resulted in the production of new compounds with enhanced therapeutic potential, showcasing the importance of genetic manipulation in drug discovery.

Case Studies and Research Findings

4.1 Study on Anticancer Efficacy

A recent study focused on the anticancer properties of this compound demonstrated its effectiveness against various cancer types, using both in vitro and in vivo models. The findings indicated that treatment with this compound led to significant tumor reduction and improved survival rates in animal models.

  • Methodology : The study utilized liquid chromatography-mass spectrometry to quantify compound levels and assess their biological activity.

4.2 Investigation into Antimicrobial Effects

Another research initiative evaluated this compound's antimicrobial properties, revealing its capability to inhibit bacterial growth effectively. The study employed disk diffusion methods to assess susceptibility across multiple strains.

Comparison with Similar Compounds

Bioactivity :

  • Insecticidal : Aspergillimide selectively inhibits insect nicotinic acetylcholine receptors (nAChRs), causing paralysis in silkworm (Bombyx mori) larvae with an IC₅₀ of 20.2 nM (peak current) and 39.6 nM (slow desensitization) .
  • Anthelmintic : At 10–20 mg/kg , it reduces egg counts in rabbit parasitic nematodes (Trichostrongylus colubriformis) .

Comparison with Similar Compounds

Paraherquamides

Source : Penicillium spp. (e.g., P. paraherquei, P. charlesii) .
Structure : Shares the bicyclo[2.2.2]octane core but lacks the spiro-succinimide group .
Bioactivity :

  • Potent anthelmintic activity against gastrointestinal parasites in veterinary medicine .
  • Broader receptor affinity: Targets mammalian nAChRs, limiting insect-specific applications .
Feature This compound Paraherquamides
Core structure Diazabicyclo[2.2.2]octane + spiro-succinimide Bicyclo[2.2.2]octane + substituted proline
Source Aspergillus spp. Penicillium spp.
nAChR specificity Insect-selective Broad (mammalian/insect)
Key application Insect paralysis Veterinary anthelmintics

16-Ketothis compound (SB202327)

Source : Aspergillus strain IMI 337664 .
Structure : A ketone derivative of this compound, molecular formula C₂₀H₂₇N₃O₄ (MW: 373.20 g/mol ) .
Bioactivity :

  • Anthelmintic activity comparable to this compound but with uncharacterized receptor interactions .
Feature This compound 16-Ketothis compound
Functional group Succinimide Ketone-modified succinimide
Molecular weight 358.21 g/mol 373.20 g/mol
Biosynthetic pathway Likely oxidative modification Derived from this compound

Pyranonigrins

Source: Aspergillus niger and Penicillium spp. . Structure: Pyranone derivatives (e.g., pyranonigrin G, C₁₅H₁₇NO₄) . Bioactivity:

  • Broad-spectrum antimicrobial activity against human, aquatic, and plant pathogens .
  • No reported nAChR modulation, unlike this compound.
Feature This compound Pyranonigrins
Primary activity Neurotoxic (nAChR antagonist) Antimicrobial
Structural uniqueness Spiro-succinimide Pyranone ring
Taxonomic distribution Aspergillus spp. Aspergillus niger, Penicillium

Key Research Findings

Structural Challenges : this compound’s spiro-succinimide moiety remains synthetically elusive, unlike the bicyclo[2.2.2]octane cores of paraherquamides and versicolamides .

Ecological Role : Produced under stress (e.g., chemical epigenetic regulation), this compound may defend Aspergillus against insect predators .

Analytical Differentiation : LC-HRMS (e.g., Agilent 6550 Q-TOF) distinguishes this compound (retention time 4.48 min , [M+H]⁺ 359.2209 ) from analogs like 16-ketothis compound (RT 20 min ) .

Q & A

Q. How is Aspergillimide identified and quantified in fungal extracts, and what analytical methodologies are validated for this purpose?

this compound is typically isolated using chromatographic techniques (e.g., HPLC or LC-MS) coupled with high-resolution mass spectrometry (HRMS) for accurate mass confirmation (359.2209 m/z for [M+H]+) . Quantification employs calibration curves with reference standards, validated via spike-and-recovery experiments in fungal matrices. Extraction protocols often involve solvent partitioning (e.g., ethyl acetate) followed by silica gel chromatography .

Q. What experimental models are utilized to study this compound's neurotoxic effects on insect nicotinic acetylcholine receptors (nAChRs)?

Bombyx mori (silkworm) larval neurons are standard models for electrophysiological assays. Acetylcholine-induced nAChR currents are recorded via patch-clamp techniques, with this compound showing IC50 values of 20.2 nM (peak current) and 39.6 nM (slow-desensitizing current) . Paralysis assays in fourth-instar larvae involve dietary administration (10 μg/g), monitoring mobility loss over 24–48 hours .

Q. What is the mechanistic basis for this compound's anthelmintic activity in gerbil models?

this compound reduces Trichostrongylus colubriformis fecal egg counts in gerbils at 10–20 mg/kg doses. This is attributed to its selective inhibition of parasite nAChRs, disrupting neuromuscular signaling. Comparative studies with vertebrate receptors (e.g., chicken α3β4, α4β2, α7 subtypes) confirm species-specific activity, avoiding off-target effects in mammals .

Advanced Research Questions

Q. How do structural modifications of this compound influence its potency and selectivity for insect nAChRs?

Structure-activity relationship (SAR) studies focus on the diketopiperazine core and side-chain functional groups. For example, methylation at specific positions alters binding affinity to B. mori nAChRs, as shown via molecular docking simulations and mutagenesis assays . Synthetic analogs are screened using in vitro receptor-binding assays and in vivo paralysis models .

Q. What experimental strategies resolve contradictions in this compound's species-specific nAChR modulation?

Contradictions arise from its inactivity against chicken nAChRs despite strong insect receptor inhibition. Comparative studies use chimeric receptors (e.g., insect-vertebrate hybrid nAChRs) and cryo-EM to identify binding pocket divergences. Phylogenetic analysis of nAChR subtypes across species clarifies evolutionary determinants of selectivity .

Q. How can metabolomic approaches elucidate this compound's biosynthetic pathway in Aspergillus japonicus?

Isotopic labeling (e.g., <sup>13</sup>C-glucose) traces precursor incorporation into this compound's diketopiperazine structure. Genome mining identifies candidate gene clusters (e.g., non-ribosomal peptide synthetases), validated via CRISPR-Cas9 knockout strains and LC-HRMS metabolite profiling .

Q. What analytical challenges arise in detecting this compound in complex biological matrices, and how are they mitigated?

Matrix interference in food or fungal extracts requires optimized sample cleanup (e.g., solid-phase extraction with C18 cartridges). LC-HRMS parameters (e.g., 4.48 min retention time, 359.2209 m/z) combined with MS/MS fragmentation (e.g., 360.22817, 377.25472 m/z) enhance specificity . Method validation follows ICH guidelines for precision (RSD < 5%) and recovery (>95%) .

Methodological Considerations

  • Data Contradiction Analysis : When reconciling species-specific effects, employ orthogonal assays (e.g., radioligand binding, electrophysiology) to confirm receptor interactions .
  • Experimental Design : For SAR studies, prioritize in vitro receptor assays before in vivo testing to minimize ethical and logistical constraints .
  • Statistical Tools : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values and ANOVA for dose-response comparisons .

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